1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H6F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties, including high stability and hydrophobicity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-bis(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4’-Trifluoromethylacetophenone: Similar in structure but with a single trifluoromethyl group.
3,5-Bis(trifluoromethyl)acetophenone: Contains two trifluoromethyl groups at different positions on the phenyl ring.
1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one: Another variant with trifluoromethyl groups at the 3 and 5 positions.
Uniqueness: 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 4 positions, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .
Properties
IUPAC Name |
1-[3,4-bis(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNWVBMFEWTMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564089 |
Source
|
Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-25-7 |
Source
|
Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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